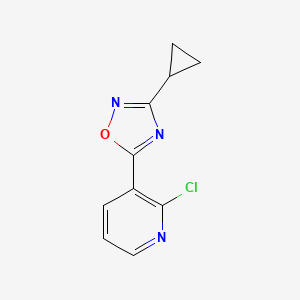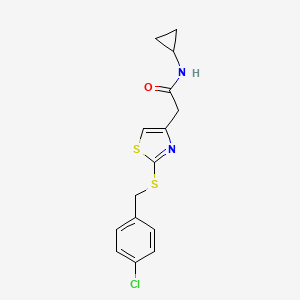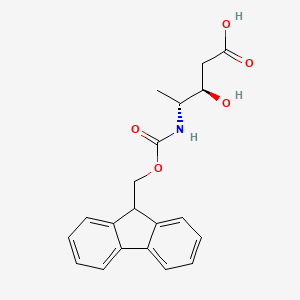
(3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid, also known as Fmoc-L-hydroxyproline, is a derivative of proline that is widely used in scientific research. It is a non-proteinogenic amino acid that has a variety of applications in the field of biochemistry and molecular biology.
Mechanism of Action
(3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline works by forming hydrogen bonds with other amino acids in peptides and proteins. It also stabilizes the structure of proteins by forming a hydrophobic pocket that can accommodate other hydrophobic amino acids. This stabilizes the protein structure and prevents denaturation.
Biochemical and Physiological Effects:
(3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline has many biochemical and physiological effects. It is involved in the stabilization of collagen, which is a major component of connective tissue. It also plays a role in enzyme catalysis and protein folding. (3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline is its versatility in peptide synthesis. It can be easily incorporated into peptides and proteins, making it a valuable tool for the study of protein structure and function. However, one limitation of (3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline is its cost, which can be prohibitive for some researchers. Additionally, the hydroxylation of proline can be difficult to control, which can lead to the formation of unwanted side products.
Future Directions
There are many future directions for the use of (3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline in scientific research. One area of interest is the development of new drugs and therapeutics based on the anti-inflammatory and antioxidant properties of (3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline. Another area of interest is the study of the role of hydroxylated proline-containing peptides in disease, such as cancer and Alzheimer's disease. Additionally, the development of new methods for the synthesis of (3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline and other hydroxylated amino acids will be an important area of research in the future.
Conclusion:
(3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline is a versatile amino acid that has many applications in scientific research. It is involved in the synthesis of peptides and proteins, as well as in the study of protein folding and stability. (3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline has many biochemical and physiological effects, and has potential as a therapeutic agent for a variety of diseases. While there are some limitations to its use, the future of (3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline in scientific research is bright, with many potential applications and directions for further study.
Synthesis Methods
(3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline is synthesized from L-proline, which is a natural amino acid found in many proteins. The synthesis involves the protection of the amino group of proline with the Fmoc group, followed by the hydroxylation of the proline side chain using a reagent such as sodium periodate. The Fmoc group is then removed using a base such as piperidine, resulting in the formation of (3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline.
Scientific Research Applications
(3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline is a versatile amino acid that has many applications in scientific research. It is commonly used in peptide synthesis, where it serves as a building block for the construction of peptides and proteins. It is also used in the synthesis of hydroxylated proline-containing peptides, which have important biological functions such as collagen stabilization and enzyme catalysis. (3R,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acidxyproline is also used in the study of protein folding and stability, as well as in the development of new drugs and therapeutics.
properties
IUPAC Name |
(3R,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(18(22)10-19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24)/t12-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJGZRUBDBAEP-KZULUSFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

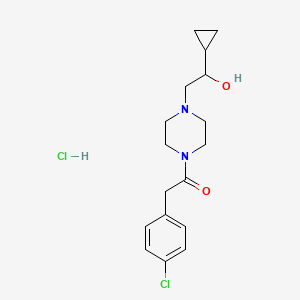
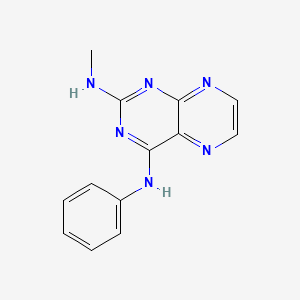
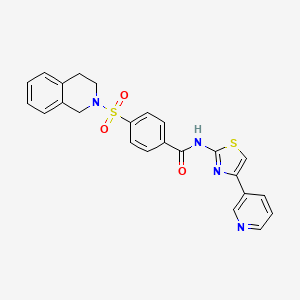



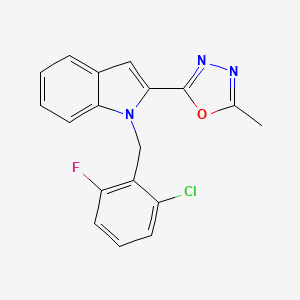
![3-(4-Fluorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469249.png)
![N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2469250.png)
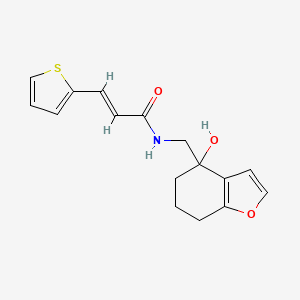

![4-[(4-Methoxyphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2469255.png)
